molecular formula C15H16N2O3 B2370352 N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide CAS No. 2034527-44-9

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide

Cat. No.: B2370352
CAS No.: 2034527-44-9
M. Wt: 272.304
InChI Key: STPVIPRJRBGBKX-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide is a synthetic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an isochroman ring, a methyl group, and an isoxazole ring. The combination of these structural elements imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isochroman-3-ylmethylamine: This intermediate can be synthesized by the reduction of isochroman-3-carboxylic acid followed by amination.

    Coupling with Methylisoxazole-5-carboxylic Acid: The isochroman-3-ylmethylamine is then coupled with methylisoxazole-5-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isochroman or isoxazole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-2-phenoxyacetamide
  • N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide
  • N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide

Uniqueness

N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamide is unique due to its specific combination of structural elements, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-17(15(18)14-6-7-16-20-14)9-13-8-11-4-2-3-5-12(11)10-19-13/h2-7,13H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPVIPRJRBGBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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